
5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a naphthalene and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of naphthylamine with phenyl isocyanate to form the corresponding urea, which is then treated with sodium azide to yield the tetrazole ring . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper sulfate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The pathways involved include signal transduction and metabolic pathways that are critical for cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar structure but with a pyrazole ring instead of a tetrazole.
Naphthalen-1-yl-phenyl-oxazole: Contains an oxazole ring, differing in heterocyclic structure.
Uniqueness
5-(Naphthalen-1-yl)-1-phenyl-1h-tetrazole is unique due to its tetrazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both naphthalene and phenyl groups enhances its potential for diverse applications in various fields .
Eigenschaften
CAS-Nummer |
6321-57-9 |
|---|---|
Molekularformel |
C17H12N4 |
Molekulargewicht |
272.30 g/mol |
IUPAC-Name |
5-naphthalen-1-yl-1-phenyltetrazole |
InChI |
InChI=1S/C17H12N4/c1-2-9-14(10-3-1)21-17(18-19-20-21)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI-Schlüssel |
VXVWZSOAJZOYJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



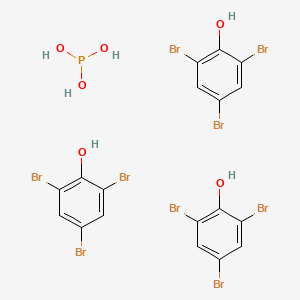
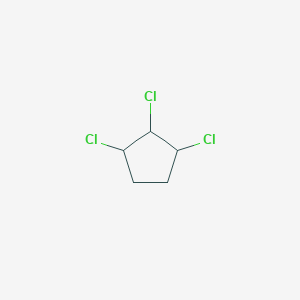
![N-[1-(4-cyanophenyl)ethylideneamino]-4-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B14732558.png)
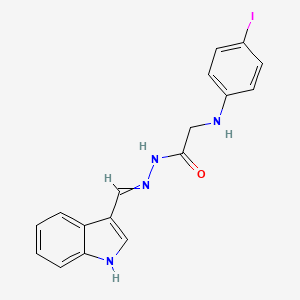

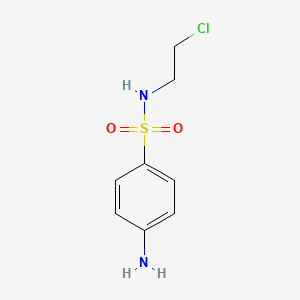

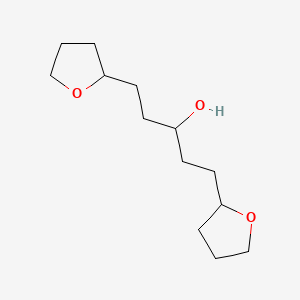
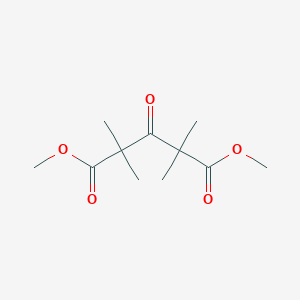
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
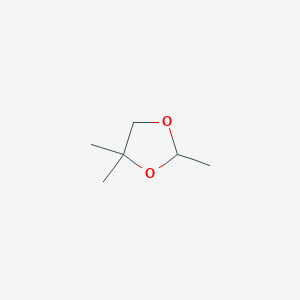
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
